Boc-N-Me-Orn(Fmoc)-OH
Overview
Description
Boc-N-Me-Orn(Fmoc)-OH, also known as Boc-N-Me-Orn(Fmoc)-hydroxybenzyl, is an organic compound that has been used in a variety of scientific research applications. Boc-N-Me-Orn(Fmoc)-OH is a derivative of the amino acid ornithine and is a common building block for peptide synthesis. It is a highly versatile compound that has been used in a variety of biochemical and physiological studies.
Scientific Research Applications
Boc-N-Me-Orn(Fmoc)-OH(Fmoc)-OH has been used in a variety of scientific research applications. It has been used in the synthesis of peptides, which are short chains of amino acids that are used in a variety of biochemical and physiological studies. Boc-N-Me-Orn(Fmoc)-OH(Fmoc)-OH has also been used in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides. Boc-N-Me-Orn(Fmoc)-OH(Fmoc)-OH has also been used in the synthesis of peptide-based drugs, which are used to treat a variety of diseases.
Mechanism Of Action
Boc-N-Me-Orn(Fmoc)-OH(Fmoc)-OH is a building block for peptide synthesis. It is a highly versatile compound that can be used to synthesize a variety of peptides. During peptide synthesis, Boc-N-Me-Orn(Fmoc)-OH(Fmoc)-OH reacts with other amino acids to form peptide bonds. These peptide bonds are responsible for the structure and function of the peptide.
Biochemical And Physiological Effects
The biochemical and physiological effects of Boc-N-Me-Orn(Fmoc)-OH(Fmoc)-OH depend on the peptide that it is used to synthesize. Peptides are used in a variety of biochemical and physiological studies, and the effects of these peptides can vary greatly. Peptides can be used to modulate the activity of enzymes, hormones, and other proteins. Peptides can also be used to regulate cell growth and differentiation, as well as to regulate the immune system.
Advantages And Limitations For Lab Experiments
The use of Boc-N-Me-Orn(Fmoc)-OH(Fmoc)-OH in lab experiments provides a number of advantages. Boc-N-Me-Orn(Fmoc)-OH(Fmoc)-OH is easy to synthesize, and it can be used to synthesize a variety of peptides. Boc-N-Me-Orn(Fmoc)-OH(Fmoc)-OH is also relatively inexpensive and readily available. However, there are some limitations to the use of Boc-N-Me-Orn(Fmoc)-OH(Fmoc)-OH in lab experiments. Boc-N-Me-Orn(Fmoc)-OH(Fmoc)-OH is not as stable as other peptide building blocks, and it can be difficult to control the reaction conditions. Additionally, Boc-N-Me-Orn(Fmoc)-OH(Fmoc)-OH is not as efficient as other peptide building blocks, and it can produce unwanted byproducts.
Future Directions
There are many potential future directions for the use of Boc-N-Me-Orn(Fmoc)-OH(Fmoc)-OH. Boc-N-Me-Orn(Fmoc)-OH(Fmoc)-OH can be used to synthesize a variety of peptides, and these peptides can be used to study a variety of biological processes. Additionally, Boc-N-Me-Orn(Fmoc)-OH(Fmoc)-OH can be used to develop peptide-based drugs that can be used to treat a variety of diseases. Finally, Boc-N-Me-Orn(Fmoc)-OH(Fmoc)-OH can be used to develop peptidomimetics, which are molecules that mimic the structure and
properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6/c1-26(2,3)34-25(32)28(4)22(23(29)30)14-9-15-27-24(31)33-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21-22H,9,14-16H2,1-4H3,(H,27,31)(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQODNRLCAAIRTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 134823905 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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